molecular formula C14H27NaO4S B13770116 Tetradecen-1-ol, hydrogen sulfate, sodium salt CAS No. 65121-88-2

Tetradecen-1-ol, hydrogen sulfate, sodium salt

Cat. No.: B13770116
CAS No.: 65121-88-2
M. Wt: 314.42 g/mol
InChI Key: OHSWWDAFFQFHOA-UHFFFAOYSA-M
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Description

Tetradecen-1-ol, hydrogen sulfate, sodium salt (CAS 1191-50-0), also known as sodium tetradecyl sulfate, is an organosulfate compound derived from the sulfation of tetradecanol (C14 alcohol). Its molecular formula is $ \text{C}{14}\text{H}{29}\text{NaO}_4\text{S} $, with a molecular weight of 316.43 g/mol. This compound is characterized by a long hydrophobic alkyl chain (14 carbons) and a hydrophilic sulfate group, making it a surfactant.

Properties

CAS No.

65121-88-2

Molecular Formula

C14H27NaO4S

Molecular Weight

314.42 g/mol

IUPAC Name

sodium;tetradec-13-enyl sulfate

InChI

InChI=1S/C14H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2H,1,3-14H2,(H,15,16,17);/q;+1/p-1

InChI Key

OHSWWDAFFQFHOA-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecen-1-ol, hydrogen sulfate, sodium salt typically involves the sulfonation of tetradecen-1-ol. The process begins with the reaction of tetradecen-1-ol with sulfur trioxide or chlorosulfonic acid to form the corresponding hydrogen sulfate ester. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of Tetradecen-1-ol, hydrogen sulfate .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetradecen-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecen-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradecen-1-ol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

  • Structure : $ \text{C}{12}\text{H}{25}\text{NaO}_4\text{S} $ (C12 chain).
  • Physical Properties : Density = 1.1 g/cm³; solubility >130 g/L in water .
  • Applications: Widely used in detergents, emulsifiers, and nanoparticle synthesis (e.g., SiO2/polystyrene composites) .
  • Safety : Acute toxicity (oral LD50 >2000 mg/kg in rats), skin irritation, and aquatic toxicity .

Sodium Hexadecyl Sulfate

  • Structure : $ \text{C}{16}\text{H}{33}\text{NaO}_4\text{S} $ (C16 chain).
  • Properties : Lower solubility compared to C12 and C14 analogs due to increased hydrophobicity .
  • Applications: Limited industrial use; primarily researched for specialized surfactant applications.

Unsaturated Analogs: (Z)-11-Tetradecen-1-ol and Derivatives

  • Structure : Unsaturated C14 chain (e.g., (Z)-11-tetradecen-1-ol, CAS 34010-15-6).
  • Properties : Lower melting points due to double bonds; used as pheromones in pest control .
  • Applications : Key components in insect pheromone blends (e.g., headspace sampling identified 3% (Z)-9-tetradecen-1-ol in moth pheromones) .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Chain Length Functional Group Key Applications Density (g/cm³)
Sodium Tetradecyl Sulfate C14 Sulfate Pharmaceuticals, synthesis 0.81–0.8355
Sodium Dodecyl Sulfate C12 Sulfate Detergents, nanoparticles 1.1
Sodium Hexadecyl Sulfate C16 Sulfate Specialty surfactants N/A
(Z)-11-Tetradecen-1-ol C14 Unsaturated alcohol Insect pheromones N/A

Research Findings and Trends

  • Chain Length Effects : Shorter chains (C12) enhance water solubility and detergent efficacy, while longer chains (C14–C16) improve lipid membrane interactions, making them suitable for pharmaceuticals .
  • Unsaturation Impact : Unsaturated analogs like (Z)-11-tetradecen-1-ol exhibit higher volatility and specificity in biological systems (e.g., insect communication) compared to saturated sulfates .
  • Regulatory Status : Sodium tetradecyl sulfate is listed in pharmacopeias (e.g., INN: Tetradecyl Sulfate de Sodium), whereas SDS faces stricter environmental regulations due to aquatic toxicity .

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